molecular formula C7H8N2O4 B12973895 2-(Methoxymethyl)-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid

2-(Methoxymethyl)-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid

Cat. No.: B12973895
M. Wt: 184.15 g/mol
InChI Key: KSGLUJMJPNTIQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Methoxymethyl)-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid is a heterocyclic compound that belongs to the pyrimidine family This compound is characterized by a pyrimidine ring substituted with a methoxymethyl group at the 2-position, a keto group at the 6-position, and a carboxylic acid group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methoxymethyl)-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid can be achieved through several synthetic routes. One common method involves the condensation of a methoxymethyl-substituted aldehyde with urea under acidic conditions, followed by cyclization and oxidation steps. The reaction conditions typically involve the use of solvents such as ethanol or methanol, and catalysts like hydrochloric acid or sulfuric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Industrial production often employs optimized reaction conditions, including controlled temperature, pressure, and the use of efficient catalysts to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-(Methoxymethyl)-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

    Substitution: The methoxymethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives. Substitution reactions can result in a variety of functionalized pyrimidine derivatives.

Scientific Research Applications

2-(Methoxymethyl)-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of specialty chemicals and as a precursor in various industrial processes.

Mechanism of Action

The mechanism of action of 2-(Methoxymethyl)-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or binding to receptors, thereby modulating biological processes. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-(Methoxymethyl)-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid: can be compared with other pyrimidine derivatives such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C7H8N2O4

Molecular Weight

184.15 g/mol

IUPAC Name

2-(methoxymethyl)-6-oxo-1H-pyrimidine-4-carboxylic acid

InChI

InChI=1S/C7H8N2O4/c1-13-3-5-8-4(7(11)12)2-6(10)9-5/h2H,3H2,1H3,(H,11,12)(H,8,9,10)

InChI Key

KSGLUJMJPNTIQP-UHFFFAOYSA-N

Canonical SMILES

COCC1=NC(=CC(=O)N1)C(=O)O

Origin of Product

United States

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